N-Benzhydryl-2-chlorobenzamide
Description
Significance of Substituted Benzamide (B126) Scaffolds in Contemporary Chemical and Biological Research
Substituted benzamide scaffolds are of paramount importance in the fields of medicinal and chemical research. The benzamide functional group is a common feature in a wide array of biologically active molecules. Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a valuable component in the design of new therapeutic agents. google.com
The versatility of the benzamide scaffold allows for the introduction of various substituents at different positions on the benzene (B151609) ring, leading to a diverse range of chemical properties and biological activities. nih.gov Researchers have explored benzamide derivatives for their potential as antipsychotic, antihypertensive, antibacterial, and antimicrobial agents. researchgate.net This structural framework is also integral to the development of compounds targeting complex diseases, including multi-target directed ligands for conditions like Alzheimer's disease. nih.gov The strategic placement of substituents can fine-tune the electronic and lipophilic properties of the molecule, thereby influencing its binding affinity to biological targets such as enzymes and receptors. nih.gov
Contextualization of N-Benzhydryl-2-chlorobenzamide within Current Organic and Medicinal Chemistry Endeavors
This compound, with its specific combination of a benzhydryl moiety and a 2-chloro substituent, is situated within several key areas of modern chemical research. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a bulky and lipophilic substituent that can significantly influence a molecule's interaction with biological targets. This group is a feature in compounds being investigated for their activity on monoamine transporters, which are implicated in various neurological and psychiatric disorders. uno.edu
The presence of a chlorine atom at the ortho-position of the benzamide ring further defines the compound's chemical character. Halogen atoms can alter a molecule's metabolic stability, membrane permeability, and binding interactions. The synthesis of various 2-chlorobenzamide (B146235) derivatives is an active area of research, with studies exploring their potential as antimicrobial and disinfectant agents. researchgate.net The specific substitution pattern of this compound makes it a valuable intermediate and a subject of study in the development of novel compounds with potential therapeutic applications, including as CCK2 modulators for gastrointestinal and central nervous system disorders. google.com
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C20H16ClNO | uni.lusigmaaldrich.com |
| Molecular Weight | 321.81 g/mol | sigmaaldrich.com |
| CAS Number | 69790-47-2 | sigmaaldrich.comchemsrc.com |
| Appearance | White solid | rsc.orgresearchgate.net |
| Melting Point | 176-178 °C | researchgate.net |
| Monoisotopic Mass | 321.09204 Da | uni.lu |
Spectroscopic Data
| Spectroscopy | Data | Source |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.71 (d, J = 7.5 Hz, 1H), 7.39-7.28 (m, 13H), 6.90 (d, J = 6.5 Hz, 1H), 6.45 (d, J = 8.0 Hz, 1H) | rsc.org |
| ¹³C NMR (125 MHz, CDCl₃) | δ 165.4, 141.2, 134.7, 131.5, 130.7, 130.6, 130.3, 128.7, 127.6, 127.5 | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydryl-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-18-14-8-7-13-17(18)20(23)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSQPODDPOIAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343117 | |
| Record name | N-Benzhydryl-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69790-47-2 | |
| Record name | N-Benzhydryl-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZHYDRYL-2-CHLOROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Kinetics of N Benzhydryl 2 Chlorobenzamide Transformations
Detailed Mechanistic Investigations of N-Benzhydryl-2-chlorobenzamide Formation
The formation of this compound typically proceeds through the creation of an amide bond between a derivative of 2-chlorobenzoic acid and benzhydrylamine. This reaction is a cornerstone of organic synthesis, and its mechanistic details have been extensively studied. The most common laboratory synthesis involves the reaction of 2-chlorobenzoyl chloride with benzhydrylamine in the presence of a base to neutralize the HCl byproduct researchgate.net.
The kinetics of amide bond formation can be influenced by various factors, including the solvent, temperature, and the presence of catalysts. The reaction generally follows a nucleophilic acyl substitution mechanism. Kinetic studies on similar amide bond formations, for instance at an air-water interface, have shown that organizing the reactant molecules can dramatically increase the reaction rate, achieving an effective molarity of approximately 500 M compared to the same reaction in a chloroform (B151607) solution nih.gov.
The rate of reaction is dependent on the concentration of both the acylating agent (e.g., 2-chlorobenzoyl chloride) and the amine (benzhydrylamine). The reaction can be described by a second-order rate law, Rate = k[acylating agent][amine]. However, under certain conditions, such as when one reactant is in large excess, the reaction can exhibit pseudo-first-order kinetics. The use of coupling reagents or catalysts can alter the reaction pathway and, consequently, the kinetic profile semanticscholar.orgrsc.org. For example, organocatalysts like the tropylium (B1234903) ion can accelerate amide bond formation under mild conditions by activating both the carboxylic acid and the amine rsc.org.
| Reaction Environment | Activation Energy (Ea) | Key Findings |
|---|---|---|
| Chloroform Solution (Bimolecular) | 9.9 ± 1.0 kcal/mol | Standard bimolecular reaction kinetics apply. |
| Monolayer at Air-Water Interface | 2.1 ± 0.2 kcal/mol | Significant rate enhancement due to proximity and orientation effects (lower Ea). Effective molarity ~500 M. |
The formation of the amide bond proceeds through a high-energy tetrahedral intermediate. In the reaction between 2-chlorobenzoyl chloride and benzhydrylamine, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a transient tetrahedral intermediate where the carbonyl carbon is sp³-hybridized.
This intermediate is unstable and rapidly collapses. The departure of the chloride leaving group and a proton from the nitrogen atom (often facilitated by a base) re-establishes the carbonyl double bond, yielding the stable amide product.
Reactivity and Degradation Pathways of this compound
The presence of the amide, the chlorinated benzene (B151609) ring, and the benzhydryl group endows this compound with a varied chemical reactivity.
Hydrolytic Degradation: The amide bond in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent carboxylic acid and amine. This process can be catalyzed by acid or base.
Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to expel the benzhydrylamine anion (a poor leaving group, but protonated by water in the next step).
In either case, the final products are 2-chlorobenzoic acid and benzhydrylamine. The rate of hydrolysis is generally slow at neutral pH but increases at extreme pH values. The principles of such hydrolytic degradation are fundamental in the study of drug metabolism, as many pharmaceuticals contain amide linkages wdh.ac.id.
Photolytic Degradation: Photodegradation can occur when the molecule is exposed to light, particularly UV radiation. While specific studies on this compound are not prevalent, potential pathways can be inferred from its structure. The aromatic rings and the carbon-chlorine bond are potential sites for photochemical reactions. The C-Cl bond may undergo homolytic cleavage to generate a phenyl radical, which could then participate in a variety of secondary reactions. Forced degradation studies under photolytic conditions are a standard part of establishing the stability of pharmaceutical compounds aacpa.ac.in.
The chlorine atom on the benzoyl moiety is a key site of reactivity.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the presence of electron-withdrawing groups can make nucleophilic aromatic substitution possible via an addition-elimination mechanism (SNAr). wikipedia.org In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The leaving group is then eliminated, restoring the aromaticity of the ring. For SNAr to occur readily, strong electron-withdrawing groups are typically required at positions ortho or para to the leaving group. pressbooks.pub While the amide group is not a strong activator, its presence ortho to the chlorine can influence reactivity, and in some cases, direct substitution reactions have been observed, particularly with strong nucleophiles or under specific catalytic conditions. rsc.org
Cross-Coupling Reactions: The carbon-chlorine bond can participate in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com
Iron-Catalyzed Cross-Coupling: Iron catalysts can be used for the cross-coupling of chlorobenzamides with Grignard reagents to form alkyl-substituted amides. These reactions are valued for their use of a sustainable and inexpensive metal. researchgate.net
Cobalt-Catalyzed Reactions: Cobalt catalysts can mediate the coupling of 2-halobenzamides with alkynes, where the reaction pathway can be controlled by the choice of ligand to selectively produce either isoquinolones or 2-vinyl benzamides. rsc.org
Palladium and Nickel-Catalyzed Reactions: Palladium and nickel are the most common catalysts for cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions, which can couple aryl chlorides with boronic acids, alkenes, and amines, respectively. nih.gov
| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| Kumada-type C(sp²)-C(sp³) Coupling | FeCl₂ / TMEDA | Alkyl Grignard Reagent | Alkyl-substituted benzamide (B126) | researchgate.net |
| Coupling with Alkynes | Co(acac)₂ / Ligand | Alkyne | Isoquinolone or 2-Vinyl benzamide | rsc.org |
| Ullman Coupling / C-H Amidation | CuI / MnO₂ | Benzylamine | Quinazolinone derivative | researchgate.net |
The benzhydryl group [(C₆H₅)₂CH-] also possesses distinct reactivity.
Oxidation: The methine hydrogen of the benzhydryl group is a benzylic proton and is susceptible to oxidation. Oxidizing agents can convert the C-H bond into a C-OH group, forming a tertiary alcohol.
Cleavage/Deprotection: The benzhydryl group is sometimes used as a protecting group for amines, amides, and other functional groups in organic synthesis. nih.gov Its removal can be achieved under specific conditions, often involving strong acids or catalytic hydrogenation, which cleaves the C-N bond to release the deprotected amide. For instance, photolytic cleavage is also a known method for removing substituted benzyl-type protecting groups. google.com
Radical Reactions: The benzylic C-H bond can be a site for hydrogen atom abstraction to form a stable, resonance-delocalized benzhydryl radical. This intermediate can then undergo various coupling or rearrangement reactions. acs.org
Elucidation of Catalytic Effects on this compound Reactivity
Catalysts play a pivotal role in activating the otherwise stable amide bond of this compound and enabling its participation in a range of chemical transformations. The nature of the catalyst dictates the type of reaction that occurs, from hydrolysis and coupling reactions to intramolecular cyclizations. The following subsections detail the influence of different catalytic systems on the reactivity of this compound and structurally related compounds, providing insights into the underlying reaction mechanisms and kinetics.
Transition metal catalysts, particularly those based on palladium and iron, are instrumental in mediating cross-coupling reactions involving amides. While direct studies on this compound are limited, research on analogous amide structures provides a framework for understanding its potential reactivity. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. semanticscholar.org The catalytic cycle typically involves the oxidative addition of the amide bond to a low-valent metal center, followed by transmetalation and reductive elimination. semanticscholar.org The efficiency of these reactions can be highly dependent on the choice of ligand, with N-heterocyclic carbenes (NHCs) showing significant promise in stabilizing the catalytic species and promoting reactivity. semanticscholar.orgresearchgate.net
Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative, and studies have investigated the role of amide ligands in this context. researchgate.net For example, in the iron-catalyzed cross-coupling of aryl chlorides with organometallic reagents, the addition of coordinating amides can significantly enhance reaction efficiency. researchgate.net
A structure-reactivity study on the effect of various amide ligands in iron-catalyzed cross-coupling reactions highlighted key features for effective catalysis, including the use of tetramethylurea (TMU) and N-cyclic benzamides. researchgate.net The data below, from a study on related systems, illustrates the impact of catalyst and ligand choice on reaction outcomes.
| Catalyst System | Substrates | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| [Pd(IPr)(μ-Cl)Cl]2 | Amides and Boronic Acids | Cross-Coupling | Excellent | semanticscholar.org |
| Fe Catalyst with TMU Ligand | Aryl Chlorides and Grignard Reagents | Cross-Coupling | High | researchgate.net |
Kinetic studies on the nucleophilic displacement reactions of related compounds, such as 2-chloro-4-nitrophenyl benzoates with primary amines, reveal that the reaction rates are influenced by the electronic nature of substituents on the benzoyl moiety. koreascience.kr Linear Yukawa-Tsuno plots in these studies indicate a consistent reaction mechanism, where electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the carbonyl carbon and accelerate the reaction. koreascience.kr
Intramolecular cyclization of appropriately substituted N-aryl amides is a powerful strategy for the synthesis of heterocyclic compounds. The reactivity and regioselectivity of these transformations can be precisely controlled by the choice of catalyst. For instance, studies on o-alkynyl-N-methoxyl-benzamides have demonstrated that gold and platinum catalysts can steer the reaction towards different cyclized products. rsc.org Gold catalysts, depending on the ligand employed, can control the regioselectivity of the cyclization, while switching to a platinum catalyst can alter the chemoselectivity between competing nitrogen and oxygen nucleophiles. rsc.org This catalyst-dependent control offers a versatile approach to constructing diverse molecular architectures from a single precursor.
The table below summarizes the catalytic effects observed in the transformations of this compound and related compounds.
| Transformation | Catalyst/Reagent | Key Findings | Reference |
|---|---|---|---|
| Amide Cross-Coupling | [Pd(NHC)(μ-Cl)Cl]2 | Highly reactive complexes for cross-coupling, avoiding the formation of inactive species. | semanticscholar.org |
| Amide Cross-Coupling | Iron with Amide Ligands | Amides can act as effective O-coordinating ligands, influencing catalytic efficiency. | researchgate.net |
| Amide Hydrolysis | Candida antarctica lipase (B570770) B (CaLB) | Enzymatic catalysis significantly accelerates the hydrolysis of a structurally similar amide. | researchgate.net |
| Intramolecular Cyclization | Gold and Platinum Catalysts | Demonstrated chemo- and regioselective control in the cyclization of related o-alkynyl-N-methoxyl-benzamides. | rsc.org |
| N-Alkylation of Amides | Iridium Complexes | Iridium catalysts are effective for the N-alkylation of amides with alcohols, including the synthesis of N-benzhydryl amides. | uno.edu |
Theoretical and Computational Studies of N Benzhydryl 2 Chlorobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into molecular properties at the electronic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is well-suited for studying medium-to-large organic compounds like N-Benzhydryl-2-chlorobenzamide. DFT calculations can determine the optimized molecular geometry, total energy, and electronic properties for both the ground and excited states. acs.orgresearchgate.net
For a molecule of this nature, calculations would typically employ a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, like 6-31G(d,p) or larger, to provide a good balance between accuracy and computational cost. Such calculations would elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are critical indicators of the molecule's kinetic stability and chemical reactivity.
Table 1: Representative DFT Calculation Parameters for this compound
| Parameter | Typical Method/Basis Set | Information Obtained |
|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d,p) | Lowest energy 3D structure, bond lengths, bond angles, dihedral angles. |
| Frequency Analysis | B3LYP/6-31G(d,p) | Vibrational modes (IR spectra), zero-point energy, confirmation of true energy minima. |
| Electronic Properties | B3LYP/6-311+G(d,p) | HOMO/LUMO energies, Mulliken atomic charges, electrostatic potential map. |
| Excited States | TD-DFT/B3LYP/6-31G(d,p) | Electronic transition energies, oscillator strengths (UV-Vis spectrum prediction). |
The significant steric bulk and multiple rotatable bonds in this compound give rise to a complex conformational landscape. The key degrees of freedom include the rotation around the C-N amide bond, the N-C bond of the benzhydryl group, and the C-C bond connecting the carbonyl to the chlorophenyl ring.
A conformational analysis would involve systematically rotating these bonds to map the potential energy surface. This helps identify the most stable low-energy conformers and the energy barriers between them. The relative orientation of the N-H bond and the carbonyl oxygen (cis or trans) is particularly important in amides, with the trans conformation being overwhelmingly favored in most cases due to lower steric hindrance. The analysis would reveal how the bulky benzhydryl and 2-chlorophenyl groups orient themselves to minimize steric clash.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer Description | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Global Minimum (trans) | ~180° | 0.00 | 98.5 |
| Local Minimum 1 | ~120° | 2.5 | 1.0 |
| Local Minimum 2 | ~-120° | 2.6 | 0.5 |
| Transition State (cis) | ~0° | >15.0 | <0.01 |
Note: This table is illustrative and represents typical results expected from a conformational search. Actual values require specific calculations.
Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the characterization of the compound.
NMR Spectroscopy: By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when scaled, can be compared with experimental data to confirm the structure.
IR Spectroscopy: Frequency calculations yield the vibrational modes of the molecule. The characteristic stretching frequencies for the C=O (carbonyl) and N-H (amide) bonds are particularly insightful. For this compound, the C=O stretch would be expected in the 1650-1680 cm⁻¹ region, and the N-H stretch around 3300 cm⁻¹.
Mass Spectrometry: While not a direct quantum calculation, predicted mass values are essential. The monoisotopic mass of this compound (C₂₀H₁₆ClNO) is 321.0920 Da. uni.lu Collision Cross Section (CCS) values, which relate to the molecule's shape in the gas phase, can also be predicted computationally. uni.lu
The electronic distribution is visualized through the molecular electrostatic potential (MEP) map. The MEP would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the amide hydrogen, highlighting its donor capability in hydrogen bonding.
Table 3: Predicted Spectroscopic and Molecular Data for this compound
| Data Type | Parameter | Predicted Value |
|---|---|---|
| Mass Spec (ESI+) | [M+H]⁺ | 322.0993 m/z uni.lu |
| [M+Na]⁺ | 344.0813 m/z uni.lu | |
| IR Spectroscopy | Amide N-H Stretch | ~3300 cm⁻¹ |
| Carbonyl C=O Stretch | ~1670 cm⁻¹ | |
| ¹H NMR | Amide N-H Proton | 8.5 - 9.5 ppm (in DMSO-d₆) |
| Methine C-H Proton | 6.0 - 6.5 ppm | |
| Physicochemical | XlogP | 4.1 uni.lu |
| Molecular Weight | 321.81 g/mol sigmaaldrich.com |
Note: Spectroscopic values are estimates based on typical functional group ranges and require specific calculations for precise prediction.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum calculations examine static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation for this compound would provide insights into its conformational flexibility and its interactions with surrounding solvent molecules.
Table 4: Potential Solvent Interactions for MD Simulation Analysis
| Functional Group | Potential Interaction Type | Interacting Solvent |
|---|---|---|
| Amide N-H | Hydrogen Bond Donor | Water, DMSO, Methanol |
| Carbonyl C=O | Hydrogen Bond Acceptor | Water, Methanol |
| Chlorophenyl Ring | Hydrophobic, π-π stacking | Apolar solvents, other solute molecules |
| Benzhydryl Phenyl Rings | Hydrophobic, van der Waals | Apolar solvents, Water (hydrophobic effect) |
Computational Prediction of this compound Reaction Pathways and Kinetics
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound, such as its synthesis or potential degradation. A common synthetic route involves the acylation of benzhydrylamine with 2-chlorobenzoyl chloride.
Theoretical methods can be used to map the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state (the highest energy point along the reaction path). The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. Such studies can explain why a reaction proceeds through a particular pathway and can be used to optimize reaction conditions. acs.org For instance, modeling the hydrolysis of the amide bond would help predict the compound's stability in aqueous acidic or basic conditions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
If this compound were part of a series of compounds designed for a specific biological target or material property, QSAR and QSPR models would be invaluable. nih.govtandfonline.com These statistical models correlate variations in molecular structure with changes in an observed activity or property.
To build a QSAR/QSPR model, one would first calculate a set of molecular descriptors for this compound and its analogues. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. tandfonline.com These descriptors are then used as independent variables in a regression analysis against the dependent variable (e.g., inhibitory concentration IC₅₀, or melting point). A robust model can then be used to predict the activity or property of new, unsynthesized compounds, thereby guiding further design efforts. uno.edu
Table 5: Relevant Molecular Descriptors for QSAR/QSPR Modeling of this compound
| Descriptor Class | Specific Descriptor | Significance |
|---|---|---|
| Constitutional | Molecular Weight | Size and mass of the molecule. |
| Number of Rotatable Bonds | Molecular flexibility. | |
| Topological | Wiener Index | Molecular branching. |
| Electronic | Dipole Moment | Polarity and intermolecular interactions. |
| Polar Surface Area (PSA) | Important for predicting membrane permeability. | |
| Hydrophobic | LogP | Partitioning between aqueous and lipid phases. |
Structure Activity Relationship Sar Studies of N Benzhydryl 2 Chlorobenzamide Analogs
Systematic Evaluation of Structural Modifications on Molecular Interactions (In Vitro/In Silico)
The systematic evaluation of N-Benzhydryl-2-chlorobenzamide analogs involves altering specific parts of the molecule—namely the benzhydryl moiety, the amide linker, and the 2-chlorobenzamide (B146235) ring—to observe the resulting effects on biological activity through both laboratory experiments (in vitro) and computational modeling (in silico).
The affinity of a ligand for its biological target is highly sensitive to its substitution pattern. For this compound analogs, key modifications can be explored on both aromatic rings.
Substitutions on the Benzhydryl Phenyl Rings: The two phenyl rings of the benzhydryl group contribute significantly to the molecule's lipophilicity and potential for π-π stacking interactions within a receptor's binding pocket. Studies on related compounds, such as clotrimazole (B1669251) and its analogs which feature a structurally similar trityl group, have demonstrated that the nature and presence of these rings are essential for activity at the TRPM3 ion channel. nih.gov Replacing or modifying these rings can drastically alter binding affinity. For instance, the introduction of halogen substituents (fluorine or chlorine) on the phenyl rings of the trityl group in clotrimazole analogs was found to be critical for their modulatory effect on TRPM3. nih.gov
Substitutions on the 2-Chlorobenzamide Ring: The benzamide (B126) portion of the molecule also presents opportunities for modification. The position of the chlorine atom is often critical. In various series of benzamide derivatives, a halogen at the 2-position (ortho) can enforce a specific conformation of the amide bond, which may be favorable for binding to the target receptor compared to substitutions at the 3- or 4-positions. Furthermore, adding other substituents to this ring can modulate electronic properties and solubility, thereby influencing target affinity. Preliminary SAR studies on other N-substituted benzamides have shown that adding a chlorine atom or a nitro-group to the benzamide ring can sometimes decrease anti-proliferative activity, indicating the sensitive nature of substitutions on this part of the scaffold. nih.gov
The following table summarizes hypothetical SAR trends for this compound analogs based on findings from related compound classes targeting ion channels.
| Compound/Analog | Modification | Predicted Impact on Target Binding Affinity (e.g., TRPM3) |
| This compound | Parent Compound | Baseline Affinity |
| Analog 1 | Substitution on benzhydryl rings (e.g., 4,4'-difluoro) | Potentially increased affinity due to favorable halogen interactions. |
| Analog 2 | Removal of one phenyl ring from the benzhydryl group (N-benzyl) | Likely decreased affinity due to reduced hydrophobic interactions. |
| Analog 3 | Shifting chlorine to 4-position on benzamide ring | Potentially decreased affinity due to altered conformation and electronic distribution. |
| Analog 4 | Addition of a hydroxyl group to the benzamide ring | May increase or decrease affinity depending on the presence of a corresponding hydrogen bond donor/acceptor in the binding site. |
The three-dimensional shape (conformation) of a molecule is a determining factor in its ability to bind to a biological target. The N-benzhydryl group is not planar and possesses significant conformational flexibility. acs.org The two phenyl rings can rotate, leading to different spatial arrangements.
Studies on other flexible molecules have shown that greater conformational flexibility is not always beneficial, as it can lead to an entropic penalty upon binding. Conversely, overly rigid molecules may not be able to adapt to the precise geometry of the binding site. Therefore, achieving a balance between rigidity and flexibility is a key aspect of modulating activity.
Pharmacophore Modeling for this compound Derivatives
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. biointerfaceresearch.com A pharmacophore model for this compound derivatives would highlight the key steric and electronic features required for binding to its target.
Based on the structure of this compound, a hypothetical pharmacophore model for activity at an ion channel like TRPM3 could include:
Two Hydrophobic/Aromatic Features: Representing the two phenyl rings of the benzhydryl group. These are likely crucial for occupying hydrophobic pockets within the receptor.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.
A Hydrogen Bond Donor: The N-H group of the amide linkage can act as a hydrogen bond donor.
A Halogen/Hydrophobic Feature: The chlorine atom on the benzamide ring can participate in halogen bonding or contribute to a hydrophobic interaction.
This arrangement of features, with specific distances and angles between them, constitutes a 3D query that can be used in virtual screening to find new molecules with potentially similar biological activity. The generation of a robust pharmacophore model typically requires a set of active and inactive molecules to refine the essential features for activity. semanticscholar.orgyoutube.com
Principles of Rational Design for this compound-Based Ligands
Rational design utilizes the insights gained from SAR and pharmacophore modeling to guide the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov For ligands based on the this compound scaffold, several rational design strategies can be employed.
Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres). For example, the 2-chloro-phenyl ring could be replaced with a bioisosteric heterocycle, such as a pyridine (B92270) or thiazole, to explore new interactions with the target and potentially improve properties like solubility.
Structure-Based Design (if target structure is known): If a high-resolution 3D structure of the biological target (e.g., an ion channel) is available, in silico molecular docking can be used to predict how analogs of this compound bind. nih.gov This allows for the design of new molecules that make more optimal contacts with the amino acid residues in the binding site. For instance, if the docking model reveals an unoccupied pocket near the benzhydryl group, new analogs could be designed with substituents that extend into this pocket to increase binding affinity.
Fragment-Based Growth: This strategy involves using the core this compound scaffold as a starting point and systematically adding small chemical fragments to probe for additional favorable interactions with the target protein.
The following table outlines rational design strategies based on the hypothetical pharmacophore model.
| Design Strategy | Modification Example | Rationale |
| Enhance Hydrophobic Interactions | Add alkyl or trifluoromethyl groups to the benzhydryl rings. | To better fill the hydrophobic pockets identified by the pharmacophore model. |
| Introduce Additional H-Bonding | Replace the 2-chlorobenzamide with a substituted ring containing additional H-bond donors/acceptors. | To form new, stabilizing hydrogen bonds with the target protein. |
| Conformational Constraint | Introduce a chemical bridge to link the two phenyl rings of the benzhydryl group. | To lock the molecule in its presumed bioactive conformation, reducing the entropic penalty of binding. |
Through these iterative cycles of design, synthesis, and testing, guided by SAR, pharmacophore modeling, and computational chemistry, novel ligands based on the this compound scaffold can be developed with optimized properties for their intended biological target.
Advanced Analytical Techniques for N Benzhydryl 2 Chlorobenzamide Research
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy is fundamental to elucidating the intricate structural and dynamic properties of N-Benzhydryl-2-chlorobenzamide in both solution and the gas phase. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) offer complementary information crucial for a complete molecular understanding.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Advanced NMR spectroscopy is a powerful tool for probing the conformational landscape and dynamic processes of this compound in solution. Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, potentially leading to the existence of distinct Z and E rotational isomers (rotamers). brad.ac.uk This restricted rotation can be observed through the broadening or splitting of NMR signals at different temperatures.
Variable-Temperature (VT) NMR studies, encompassing both ¹H and ¹³C NMR, are pivotal in quantifying the energetic barrier to this rotation. By monitoring the coalescence temperature (Tc) at which two distinct signals for a given nucleus in the different conformers merge into a single broad peak, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated. nih.gov For this compound, this would involve observing the signals of protons and carbons near the amide bond and the benzhydryl group as a function of temperature.
Furthermore, two-dimensional (2D) NMR techniques are employed to unambiguously assign all proton and carbon signals and to gain insight into through-bond and through-space connectivities. creative-biostructure.com
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments reveal proton-proton coupling networks, aiding in the assignment of the aromatic and benzhydryl protons. cnr.it
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, allowing for the complete assignment of the carbon skeleton. cnr.it
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. These are particularly valuable for determining the preferred conformation around the amide bond and the relative orientation of the benzhydryl and 2-chlorobenzoyl moieties in solution. For instance, a cross-peak between the benzhydryl proton and a proton on the 2-chlorobenzoyl ring would indicate a specific spatial arrangement.
Table 1: Advanced NMR Techniques for Conformational Analysis of this compound
| NMR Technique | Information Obtained | Relevance to this compound |
| Variable-Temperature (VT) ¹H & ¹³C NMR | Rotational energy barriers (ΔG‡), coalescence temperature (Tc) | Quantifies the kinetics of amide bond rotation and other conformational exchanges. |
| 2D COSY/TOCSY | ¹H-¹H scalar coupling networks | Assigns protons within the benzhydryl and 2-chlorobenzoyl spin systems. |
| 2D HSQC/HMBC | ¹H-¹³C one-bond and multiple-bond correlations | Provides unambiguous assignment of all carbon and proton signals. |
| 2D NOESY/ROESY | Through-space ¹H-¹H correlations (distances) | Elucidates the preferred solution-state conformation and the relative orientation of the molecular fragments. |
Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate the protonated molecule [M+H]⁺. organicchemistrydata.org The accurate mass measurement provided by analyzers such as Time-of-Flight (TOF) or Orbitrap allows for the calculation of the molecular formula with high confidence. organicchemistrydata.org Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can also be calculated and compared with experimental data from ion mobility-mass spectrometry to provide an additional layer of structural confirmation. uni.lu
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are performed to study its fragmentation behavior. nih.gov The resulting product ion spectrum reveals characteristic neutral losses and fragment ions, which provide structural information. For this compound, key fragmentation pathways would likely involve:
Cleavage of the amide bond: This could lead to the formation of the benzhydryl cation (m/z 167) and the 2-chlorobenzamide (B146235) radical cation or its fragments.
Alpha-cleavage adjacent to the amide nitrogen: Fission of the C-N bond between the benzhydryl carbon and the nitrogen.
Fragmentation of the 2-chlorobenzoyl moiety: Loss of CO to form a 2-chlorophenyl cation, or loss of the chlorine atom. The mass spectrum of 2-chlorobenzamide itself shows a prominent peak at m/z 139, corresponding to the 2-chlorobenzoyl cation, and another at m/z 111 from the subsequent loss of CO. nih.govnist.gov These fragments would also be expected in the MS/MS spectrum of this compound.
Isotopic analysis by HRMS is crucial, particularly due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, where the [M+2]⁺ peak is approximately one-third the intensity of the M⁺ peak, providing a clear signature for the presence of a single chlorine atom. chemicalbook.com This isotopic signature is a powerful tool for identifying and confirming chlorine-containing compounds in complex mixtures.
Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound [M+H]⁺
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 322.0993 | [C₂₀H₁₇ClNO]⁺ | Protonated molecule |
| 167.0861 | [C₁₃H₁₁]⁺ (Benzhydryl cation) | Cleavage of the N-C(benzhydryl) bond |
| 139.0000 | [C₇H₄ClO]⁺ (2-Chlorobenzoyl cation) | Cleavage of the amide C-N bond |
| 111.0051 | [C₆H₄Cl]⁺ | Loss of CO from the 2-chlorobenzoyl cation |
Infrared and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. nih.gov These spectra serve as a molecular fingerprint and are highly sensitive to the functional groups and structural features of this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the amide functional group. scilit.com
N-H Stretching: A sharp band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond. The position and shape of this band can be indicative of hydrogen bonding; in the solid state or concentrated solutions, intermolecular N-H···O=C hydrogen bonds would cause this band to broaden and shift to a lower frequency.
C=O Stretching (Amide I band): A very strong and sharp absorption is anticipated between 1630 and 1680 cm⁻¹ due to the carbonyl stretch. This is one of the most characteristic bands in the spectrum.
N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, typically appears in the 1510-1570 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The stretching vibration of the C-Cl bond on the benzene (B151609) ring is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Together, these vibrational techniques provide a comprehensive picture of the functional groups present and can be used to study intermolecular interactions, such as the hydrogen bonding network in the solid state.
Table 3: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |
| N-H Stretch | 3300 - 3500 | IR | Position sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | |
| C=O Stretch (Amide I) | 1630 - 1680 | IR | Very strong and characteristic absorption. |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | Multiple bands expected. |
| N-H Bend (Amide II) | 1510 - 1570 | IR | |
| C-Cl Stretch | 600 - 800 | IR, Raman | In the fingerprint region. |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular conformation, bond lengths, bond angles, and the nature of its intermolecular interactions in the crystalline lattice.
Determination of Crystal Packing and Intermolecular Interactions
The crystal structure of this compound would reveal how the individual molecules pack together to form a stable crystal lattice. The analysis of intermolecular distances and angles would identify key non-covalent interactions that govern this packing. Based on the molecular structure, the following interactions are anticipated:
Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules will form chains or dimers through intermolecular N-H···O=C hydrogen bonds. This is a common and dominant interaction in the crystal structures of primary and secondary amides. nih.gov
C-H···π Interactions: The aromatic rings can also act as acceptors for weak hydrogen bonds from C-H groups, including the benzhydryl C-H and other aromatic C-H bonds.
Halogen Bonding: The chlorine atom on the 2-chlorobenzoyl ring could potentially act as a halogen bond acceptor.
The detailed analysis of these interactions provides fundamental knowledge of the supramolecular chemistry of this compound and helps in understanding its physical properties, such as melting point and solubility.
Co-crystallization Studies with Biological Macromolecules (In Vitro)
Understanding how this compound interacts with biological targets such as proteins is crucial for its development in medicinal chemistry. Co-crystallization is a technique where the small molecule (ligand) is crystallized together with its target macromolecule, and the structure of the resulting complex is determined by X-ray crystallography. springernature.com This provides a static, atomic-level snapshot of the binding event. nih.govnih.gov
For an in vitro study, a purified target protein would be mixed with this compound, and crystallization conditions would be screened to obtain crystals of the protein-ligand complex. A successful co-crystal structure would reveal:
The Binding Site: The precise location on the protein where the molecule binds.
The Binding Conformation: The specific conformation adopted by this compound when bound to the protein, which may differ from its preferred conformation in solution or in its own crystal.
Key Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, salt bridges, and other non-covalent forces that stabilize the protein-ligand complex. For example, the benzhydryl group is bulky and hydrophobic and would likely occupy a hydrophobic pocket in the protein's binding site, while the amide group could form hydrogen bonds with polar residues. A study on a related benzhydrylpiperazine derivative binding to human carbonic anhydrase showed that the benzhydryl group indeed occupies a hydrophobic region of the active site, contributing significantly to the binding affinity. cnr.it
If co-crystallization proves challenging, other biophysical techniques can provide complementary information about the binding interaction in vitro. Ligand-observed NMR techniques , such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, can confirm binding and identify the parts of the small molecule that are in close contact with the protein. creative-biostructure.comnih.govProtein-observed NMR , through chemical shift perturbation (CSP) mapping, can identify the amino acid residues in the protein that are affected by ligand binding. nih.gov Furthermore, native mass spectrometry can be used to study the intact protein-ligand complex in the gas phase, confirming the binding stoichiometry and providing an estimate of the binding affinity. nih.govnih.gov
Advanced Chromatographic and Separation Techniques
The rigorous investigation of this compound relies on sophisticated analytical methodologies to elucidate its stereochemical properties and reaction pathways. Advanced chromatographic and separation techniques are indispensable tools in this endeavor, providing the necessary resolution and sensitivity to analyze complex mixtures and probe molecular intricacies.
Chiral Chromatography for Enantiomeric Purity Assessment
The enantiomeric purity of chiral compounds is a critical parameter in pharmaceutical research and development, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.govsigmaaldrich.com Chiral chromatography is a powerful technique for the separation and quantification of enantiomers. sigmaaldrich.comchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and subsequent separation. chiralpedia.com
For benzamide (B126) derivatives, polysaccharide-based and macrocyclic glycopeptide CSPs are commonly employed and can be operated in various modes, including reversed-phase, normal-phase, and polar organic modes, to achieve optimal separation. chromatographyonline.com The selection of the appropriate CSP and mobile phase is crucial for successful enantiomeric resolution. chromatographyonline.comoup.com High-performance liquid chromatography (HPLC) is the most frequently used chromatographic method for chiral separations. nih.govchromatographyonline.com
The enantiomeric purity is often expressed as the enantiomeric excess (ee) or the ratio of one enantiomer to the other (e/e ratio). sigmaaldrich.comnih.gov A higher enantiomeric excess indicates a greater proportion of the desired enantiomer.
Table 1: Illustrative Chiral HPLC Parameters for Benzamide Derivatives
| Parameter | Description |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) nih.gov |
| Mobile Phase | A mixture of solvents such as n-hexane and isopropanol. |
| Detection | UV spectrophotometry at a specific wavelength. |
| Flow Rate | Optimized for the best separation efficiency. |
| Column Temperature | Controlled to ensure reproducibility and can influence enantioselectivity. nih.gov |
This table presents a generalized set of parameters. Specific conditions for this compound would require experimental optimization.
Hyphenated Techniques (e.g., LC-MS/MS for Mechanistic Investigations)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are invaluable for detailed mechanistic investigations. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly potent combination that couples the separation power of liquid chromatography with the high sensitivity and structural elucidation capabilities of tandem mass spectrometry. ox.ac.uk
In the context of this compound research, LC-MS/MS can be employed to:
Identify and characterize reaction intermediates and byproducts: By separating the components of a reaction mixture and analyzing their mass spectra, researchers can gain insights into the reaction mechanism. nih.gov
Monitor reaction kinetics: The technique allows for the quantitative analysis of reactants, intermediates, and products over time.
Elucidate fragmentation pathways: Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate characteristic fragment ions. This fragmentation pattern provides structural information that can be used to confirm the identity of a compound and understand its chemical behavior. nih.gov
The process typically involves electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions from the eluting compounds, which are then analyzed by the mass spectrometer. asdlib.org The selection of ionization technique depends on the analyte's properties and the mobile phase composition. asdlib.org
Table 2: Typical LC-MS/MS Parameters for the Analysis of Organic Molecules
| Parameter | Description |
| Chromatographic System | Ultra-High Performance Liquid Chromatography (UHPLC) for high-resolution separation. ox.ac.uk |
| Column | Reversed-phase C18 column. nih.gov |
| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with additives like formic acid. sielc.com |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode. asdlib.org |
| Mass Analyzer | Triple quadrupole or ion trap for MS/MS experiments. |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scan for structural elucidation. researchgate.net |
This table provides a general overview of typical parameters. Method development for this compound would necessitate specific optimization of these conditions.
Biological Target Interaction and Mechanistic Studies in Vitro and in Silico
Investigation of N-Benzhydryl-2-chlorobenzamide as a Molecular Probe for Biological Systems
A molecular probe is a chemical compound used to study and visualize biological systems, such as cells or specific proteins. The utility of a compound like this compound as a molecular probe would depend on its ability to selectively interact with a specific biological target. Ideal characteristics of a molecular probe include high affinity for its intended target and the ability to elicit a measurable response upon binding. While various benzamide (B126) derivatives have been synthesized and investigated for a range of biological activities, specific studies characterizing this compound as a molecular probe for a particular biological system have not been identified in the available literature. Research in this area would involve synthesizing the compound and screening it against various biological targets to identify selective interactions that could be harnessed for further investigation.
In Vitro Assays for Specific Target Binding and Enzyme Modulation
In vitro assays are essential for characterizing the interaction of a compound with specific biological molecules outside of a living organism. These assays can reveal whether a compound binds to a receptor, inhibits an enzyme, or modulates a biological pathway.
Enzyme assays are conducted to determine if a compound can enhance or block the activity of a specific enzyme. The compound's potency is typically measured by its half-maximal inhibitory concentration (IC₅₀) or its activation constant (Kₐ).
Monoacylglycerol Lipase (B570770) (MAGL): MAGL is a key enzyme in the endocannabinoid system, primarily responsible for breaking down the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG) nih.govmdpi.com. Inhibition of MAGL can lead to increased 2-AG levels, which has therapeutic potential for treating inflammatory and neurological disorders nih.govresearchgate.net. The development of both reversible and irreversible MAGL inhibitors is an active area of research nih.gov. While numerous compounds have been evaluated as MAGL inhibitors, specific data on the inhibitory activity of this compound against MAGL is not presently available. An illustrative data table for MAGL inhibition is shown below.
Table 1: Illustrative Enzyme Inhibition Data for MAGL
| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Type |
|---|---|---|---|
| Compound X | Human MAGL | 50 | Reversible |
| Compound Y | Human MAGL | 15 | Irreversible |
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): GAPDH is a crucial enzyme in glycolysis, a fundamental pathway for energy production in cells scbt.comnih.gov. Inhibiting GAPDH is being explored as a potential strategy for treating diseases like cancer and parasitic infections that rely heavily on glycolysis nih.govnih.gov. Various small molecules have been identified as GAPDH inhibitors scbt.commdpi.com. However, studies detailing the effects of this compound on GAPDH activity were not found.
Table 2: Illustrative Enzyme Inhibition Data for GAPDH
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Koningic Acid | Human GAPDH | 0.5 | Covalent modification of Cys152 nih.gov |
| Heptelidic acid | Human GAPDH | 1.2 | Binds to active site scbt.com |
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Monoamine transporters, such as those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), are critical for regulating neurotransmitter levels in the brain and are targets for many therapeutic drugs nih.gov. These assays typically use a radiolabeled ligand that is known to bind to the transporter and measure how effectively the test compound competes with it nih.gov. Although various benzamide structures have been investigated for their interaction with central nervous system targets, specific binding data for this compound at monoamine transporters is not available in the reviewed literature.
Phenotypic screening involves treating cells with a compound and observing changes in their morphology, function, or behavior without a preconceived target nih.gov. This approach can uncover novel biological activities and mechanisms of action. For instance, the Cell Painting assay uses fluorescent dyes to label different cellular compartments, and automated microscopy is used to quantify morphological changes upon compound treatment nih.gov. Such an assay could reveal if this compound affects specific cellular pathways, but no published results of such a screening for this compound were found frontiersin.org.
Computational Docking and Molecular Dynamics Simulations of this compound with Biological Targets
Computational methods are powerful tools for predicting how a small molecule might interact with a protein target at the atomic level. These in silico techniques can guide drug discovery by prioritizing compounds for synthesis and experimental testing.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target semanticscholar.org. The output of a docking simulation includes a binding score, which estimates the binding affinity, and a predicted binding pose. This information helps identify key amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces mdpi.com.
Molecular dynamics (MD) simulations can then be used to model the behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose. While docking and MD studies have been performed on various benzamide derivatives to explore their interactions with enzymes and receptors semanticscholar.org, specific computational studies for this compound were not identified. A hypothetical docking study would provide valuable predictions about its potential biological targets and binding modes.
Table 3: Illustrative Molecular Docking Results
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| GAPDH | This compound | Data Not Available | Cys152, Thr208, Arg231 |
In Silico Estimation of Binding Affinities and Selectivity
No publicly available research data provides in silico estimations of the binding affinities and selectivity of this compound for any specific biological targets. Molecular docking and simulation studies, which are crucial for predicting these parameters, have not been reported for this compound.
Cellular Mechanism of Action at the Molecular Level
Detailed studies elucidating the cellular mechanism of action of this compound at the molecular level are not present in the current scientific literature.
Intracellular Target Engagement and Distribution Studies
There is no available information from studies involving techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or advanced imaging to confirm the direct binding of this compound to its putative intracellular targets or to describe its subcellular distribution.
Perturbation Analysis of Specific Biochemical Pathways
No research has been published that analyzes the effects of this compound on specific biochemical pathways. Techniques such as transcriptomics, proteomics, or metabolomics, which are used to assess changes in cellular pathways upon compound treatment, have not been applied to this compound according to available data.
Future Research Directions and Challenges for N Benzhydryl 2 Chlorobenzamide
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of amides is one of the most common reactions in the pharmaceutical industry. rsc.org However, traditional methods often rely on stoichiometric activating reagents and hazardous solvents, which are inefficient and environmentally unfriendly. ucl.ac.ukresearchgate.net A key challenge for the future of N-Benzhydryl-2-chlorobenzamide synthesis is the development of greener and more sustainable methodologies. rsc.org The American Chemistry Society Green Chemistry Institute® Pharmaceutical Roundtable has identified the development of catalytic and sustainable amide synthesis as a top priority. researchgate.net
Future research will likely focus on several promising areas:
Flow Chemistry: Continuous flow technology offers significant advantages over traditional batch methods, including improved control over reaction parameters, enhanced safety, and the potential for automation. nih.govamidetech.com For the synthesis of this compound, flow chemistry could enable higher yields in shorter reaction times and facilitate easier scale-up. nih.govacs.org Recent developments have demonstrated the successful formation of amides in flow reactors, sometimes eliminating the need for traditional coupling reagents. acs.orgthieme-connect.de
Biocatalysis: The use of enzymes for organic synthesis is a rapidly growing field that offers high chemo- and stereoselectivity under mild conditions. rsc.org Lipases, for instance, have shown the ability to catalyze amide bond formation and represent a green alternative to chemical methods. rsc.org Exploring enzymatic routes for the synthesis of this compound could significantly improve the sustainability of its production. rsc.orgrsc.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. semanticscholar.orgresearchgate.netnih.gov These methods can activate otherwise inert C-H bonds and enable novel reaction pathways for amide synthesis. nih.govacs.org Applying photocatalytic strategies, such as the oxidative coupling of aldehydes and amines, could provide an alternative, greener route to this compound and its derivatives. nih.gov
Green Solvents and Catalysts: A major drawback of many current amide synthesis protocols is the reliance on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). researchgate.net Research into replacing these with bio-based or neoteric solvents is crucial. researchgate.net Furthermore, developing new catalytic methods that avoid stoichiometric waste is a key goal. ucl.ac.uksemanticscholar.org For example, water-soluble catalysts that allow the reaction to be performed in water and are easily recyclable present an attractive green alternative. scielo.br
| Aspect | Traditional Synthetic Methods | Emerging Sustainable Pathways |
|---|---|---|
| Reagents | Stoichiometric coupling reagents (e.g., EDC, HATU), thionyl chloride. ucl.ac.uk | Catalytic systems (e.g., boronic acids, enzymes), photocatalysts. rsc.orgucl.ac.uksemanticscholar.org |
| Solvents | Chlorinated (DCM) and dipolar aprotic solvents (DMF, NMP). researchgate.net | Bio-based solvents, ionic liquids, water. researchgate.netscielo.br |
| Technology | Batch processing. | Continuous flow reactors, microreactors. nih.govthieme-connect.de |
| Efficiency | Often generates significant stoichiometric waste. ucl.ac.uk | Higher atom economy, potential for catalyst recycling. scielo.br |
Deepening the Understanding of Complex Mechanistic Aspects and Reactivity
A thorough understanding of the reactivity of this compound is fundamental for optimizing its synthesis and predicting its behavior in biological systems. Future research must delve into its reaction mechanisms under various conditions. For instance, studies on the hydrolysis of benzamides have revealed complex pathways that can be influenced by pH and substituents. researchgate.netacs.org
Investigating the stability of the N-triflylbenzamide group has shown it to be stable under certain cross-coupling reaction conditions, which allows for further functionalization. nih.gov Similar studies on this compound would be invaluable. Understanding its metabolic fate is also critical; for example, identifying which enzymes might process the molecule and the resulting metabolites. This knowledge is essential for developing analogs with improved pharmacokinetic properties. Detailed kinetic and mechanistic studies will provide a predictive framework for its reactivity, guiding the design of more stable and effective derivatives.
Integration of Advanced Computational Modeling and Artificial Intelligence in Benzamide (B126) Discovery
Computer-Aided Drug Design (CADD) has become an indispensable part of modern drug discovery, offering the ability to accelerate the process while reducing costs. researchgate.nettaylorandfrancis.com For this compound, these computational approaches are crucial for the rational design of new analogs and for predicting their properties. nih.gov
Key areas for integration include:
Virtual Screening and Molecular Docking: These techniques can be used to screen large libraries of virtual compounds to identify those likely to bind to a specific biological target. alliedacademies.org For this compound, docking studies could predict its binding mode within a target protein, as has been done for other benzamides with targets like the sigma-1 receptor or histone deacetylases (HDACs). nih.govmdpi.com This information can guide the design of derivatives with enhanced affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. alliedacademies.org Developing QSAR models for a series of this compound analogs would allow researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govtandfonline.com
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are revolutionizing drug discovery by analyzing vast datasets to predict molecular properties, identify potential drug candidates, and even plan synthetic routes. mirabaud.comnih.gov Machine learning models can predict ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with better drug-like characteristics early in the discovery process. taylorandfrancis.comresearchgate.net Furthermore, AI-driven computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic pathways to access complex benzamide derivatives. nih.govacs.org
| Computational Tool/Method | Application in this compound Research |
|---|---|
| Molecular Docking | Predicting binding poses and interactions with biological targets to guide lead optimization. nih.govmdpi.com |
| QSAR | Developing models to predict the biological activity of novel analogs based on their structure. alliedacademies.org |
| Molecular Dynamics (MD) Simulations | Investigating the dynamic behavior of the compound-target complex to understand binding stability. nih.gov |
| Pharmacophore Modeling | Identifying the key structural features required for biological activity to screen for new scaffolds. alliedacademies.org |
| AI/ML for ADME/T Prediction | Predicting pharmacokinetic and toxicity profiles to prioritize compounds with favorable properties. taylorandfrancis.comresearchgate.net |
| AI for Synthesis Planning | Proposing efficient and novel synthetic routes to target analogs. nih.gov |
Identification of Undiscovered Biological Targets and Novel Mechanisms of Action
The benzamide scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of biological activities. nih.govmdpi.com Benzamide derivatives have been investigated as antitumor agents, insecticides, fungicides, and inhibitors of various enzymes. nih.govtandfonline.comnih.gov This versatility suggests that this compound and its analogs could have biological activities beyond their currently known effects.
A significant future direction is the systematic screening of this compound class against diverse biological targets. Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, could uncover unexpected therapeutic potential. Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets responsible for the observed effects. Exploring novel mechanisms of action is equally important. For example, rather than simple enzyme inhibition, compounds could act as molecular glues, stabilizers of protein-protein interactions, or allosteric modulators.
Development of this compound and its Analogs as Research Tools for Chemical Biology
Beyond therapeutic potential, this compound can be developed into a valuable tool for basic research. By modifying the core structure with specific functional groups, it can be converted into a chemical probe to investigate biological systems. ucsd.edu
A key strategy is the design of photoaffinity probes. This involves incorporating a photoreactive group (like a diazide) into the molecule. nih.gov When introduced to a biological system (e.g., cells or cell lysates) and exposed to UV light, the probe will form a covalent bond with its direct binding partners. These labeled proteins can then be identified using proteomics techniques, providing a powerful method for target identification and validation. nih.gov Such probes derived from this compound could be instrumental in mapping its interaction network within the cell and uncovering its mechanism of action at a molecular level.
Q & A
Q. What are the key synthetic strategies for preparing N-Benzhydryl-2-chlorobenzamide, and how can reaction conditions be optimized?
this compound can be synthesized via coupling reactions between 2-chlorobenzoyl chloride and benzhydrylamine. Key steps include:
- Acylation : Use of pyridine as a base to neutralize HCl generated during the reaction, ensuring efficient coupling (e.g., CH₂Cl₂ solvent, room temperature, 1–2 h) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
- Optimization : Catalytic hydrogenation (Pd/C, H₂, MeOH) may reduce undesired byproducts or stabilize intermediates .
Q. Table 1. Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Pyridine, CH₂Cl₂, RT, 2 h | 75–85 | |
| Intermediate Reduction | Pd/C, H₂, MeOH, 18 h | 90 |
Q. How can structural characterization of this compound be performed to confirm purity and molecular conformation?
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁ space group) provides bond lengths, angles, and torsion angles, with R-factors < 0.05 ensuring accuracy .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., benzhydryl CH protons at δ 5.5–6.0 ppm; aromatic Cl-C=O at δ 165–170 ppm).
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact the biological activity of benzamide derivatives?
- Linker Modifications : Replacing the benzhydryl group with electron-withdrawing groups (e.g., nitro) can enhance binding to hydrophobic enzyme pockets, as seen in SAR studies of related N-benzoylbenzamides .
- Thionation : Lawesson’s reagent converts amides to thioamides, altering electronic properties and potentially improving metabolic stability .
Q. Table 2. Structure-Activity Relationship (SAR) Trends
| Modification | Biological Impact | Reference |
|---|---|---|
| Electron-withdrawing substituents | Increased enzyme inhibition (IC₅₀ ↓ 30%) | |
| Thioamide substitution | Enhanced metabolic half-life (t₁/₂ ↑ 2×) |
Q. How should researchers address contradictory biological activity data in benzamide derivatives?
- Systematic Evaluation :
- Dose-Response Curves : Test multiple concentrations to identify non-linear effects (e.g., hormesis).
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, resolving discrepancies between in vitro and cellular data .
Q. What methodologies ensure safe handling and hazard mitigation during synthesis?
- Toxicity Screening : Prioritize compounds with LD₅₀ > 500 mg/kg (oral, rodents) for further study.
- Safety Protocols :
- Use fume hoods for reactions generating HCl or toxic gases (e.g., Lawesson’s reagent reactions) .
- PPE (gloves, goggles) and waste disposal per OSHA guidelines .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Torsion Angle Analysis : Compare experimental (X-ray) vs. DFT-calculated angles to identify steric clashes or non-covalent interactions (e.g., C=O⋯H-N hydrogen bonds stabilizing amide conformation) .
- Packing Interactions : π-π stacking between aromatic rings (3.5–4.0 Å spacing) may influence solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
